Technical Monograph: 2-(Azepan-1-yl)-5-bromopyridin-3-amine
Technical Monograph: 2-(Azepan-1-yl)-5-bromopyridin-3-amine
The following technical guide details the molecular architecture, synthesis, and application of 2-(Azepan-1-yl)-5-bromopyridin-3-amine . This document is structured for researchers requiring a rigorous understanding of this heterocyclic scaffold, which serves as a critical intermediate in the design of kinase inhibitors and CNS-active agents.
Executive Summary
2-(Azepan-1-yl)-5-bromopyridin-3-amine is a trisubstituted pyridine scaffold characterized by orthogonal reactivity handles: a nucleophilic primary amine at C3, an electrophilic bromide at C5, and a steric-demanding azepane ring at C2. Unlike its pyrrolidine or piperidine analogs, the seven-membered azepane ring introduces unique conformational flexibility and lipophilicity (cLogP ~2.8), making it a valuable motif for filling hydrophobic pockets in drug targets such as MAPKAPK2 (MK-2) and JNK kinases.
This guide outlines a scalable synthetic route, structural characterization data, and a reactivity profile designed to maximize the utility of this building block in divergent synthesis.
Molecular Specifications & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-(Azepan-1-yl)-5-bromopyridin-3-amine |
| Molecular Formula | C₁₁H₁₆BrN₃ |
| Molecular Weight | 270.17 g/mol |
| CAS Number (Precursor) | 67443-38-3 (for 5-bromo-2-chloro-3-nitropyridine) |
| SMILES | Nc1cc(Br)cnc1N2CCCCCC2 |
| Topological Polar Surface Area | 41.5 Ų |
| cLogP (Predicted) | 2.85 ± 0.4 |
| pKa (Conjugate Acid) | ~5.2 (Pyridine N), ~2.5 (Aniline N) |
Structural Architecture
The molecule features a push-pull electronic system :
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C2-Azepane: The nitrogen lone pair donates electron density into the pyridine ring via resonance, increasing the electron density at C3 and C5. The 7-membered ring adopts a twisted chair conformation, providing significant steric bulk compared to smaller rings.
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C3-Amine: Acts as an electron-donating group (EDG), further activating the ring for electrophilic aromatic substitution (if the amine is protected) or serving as a handle for heterocyclization.
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C5-Bromide: Positioned meta to the azepane and para to the amine (in terms of resonance contribution from the ring nitrogen), it remains a stable handle for palladium-catalyzed cross-coupling.
Synthetic Route & Process Optimization
The synthesis follows a high-yielding, two-step sequence starting from the commercially available 5-bromo-2-chloro-3-nitropyridine . This route avoids the formation of regioisomers common in direct bromination of aminopyridines.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displacement of the C2-chloro leaving group by azepane.
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Reagents: 5-Bromo-2-chloro-3-nitropyridine, Azepane (1.1 equiv), DIPEA (1.5 equiv).
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Solvent: Acetonitrile (MeCN) or DMF.
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Conditions: 0°C to RT, 2–4 hours.
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Mechanism: The nitro group at C3 activates the C2 position for nucleophilic attack. The bulky azepane requires a polar aprotic solvent to facilitate the transition state.
Step 2: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to the amine without debromination.
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Reagents: Iron powder (5 equiv), Ammonium Chloride (saturated aq.).
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Solvent: Ethanol/Water (4:1).
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Conditions: Reflux (70–80°C), 1–2 hours.
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Critical Control: Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it often leads to hydrodebromination (loss of the C5-Br). The Fe/NH₄Cl method is chemoselective for the nitro group.
Experimental Workflow Diagram
Caption: Two-step chemoselective synthesis preserving the C5-bromide handle.
Reactivity Profile & Functionalization
This scaffold is a "linchpin" for library generation. The orthogonal reactivity allows for sequential functionalization.
Pathway A: Palladium-Catalyzed Coupling (C5)
The C5-bromide is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings due to the electron-deficient nature of the pyridine ring (despite the amino groups).
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Application: Introduction of aryl/heteroaryl groups to target the ATP-binding site hinge region in kinases.
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Protocol: Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃, Dioxane/H₂O.
Pathway B: Heterocyclization (C3/C2)
The C3-amine can react with electrophiles (aldehydes, isocyanates) to form bicyclic cores.
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Imidazo[4,5-b]pyridines: Reacting the C3-amine with an aldehyde followed by oxidative cyclization involves the C2-nitrogen (though the azepane is fully substituted, this pathway is blocked unless the azepane is displaced, which is difficult).
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Urea/Amide Formation: Standard acylation of the C3-amine allows for the extension of the pharmacophore into the solvent-exposed region of a protein pocket.
Functionalization Logic Diagram
Caption: Divergent synthesis pathways utilizing the C5-Br and C3-NH2 handles.
Protocol: Synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine
Materials
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5-Bromo-2-chloro-3-nitropyridine (10.0 g, 42.1 mmol)
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Azepane (4.6 g, 46.3 mmol)
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Diisopropylethylamine (DIPEA) (8.1 g, 63.1 mmol)
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Iron Powder (11.7 g, 210 mmol)
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Ammonium Chloride (11.2 g, 210 mmol)
Step 1: SNAr Reaction
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Dissolve 5-bromo-2-chloro-3-nitropyridine (10.0 g) in dry acetonitrile (100 mL) in a round-bottom flask.
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Add DIPEA (8.1 g) followed by the dropwise addition of azepane (4.6 g) at 0°C.
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Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.
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Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
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Dry over Na₂SO₄, filter, and concentrate to yield 2-(azepan-1-yl)-5-bromo-3-nitropyridine as a yellow/orange solid. (Expected Yield: ~12.0 g, >95%).
Step 2: Nitro Reduction
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Suspend the nitro intermediate (12.0 g) in Ethanol (120 mL) and Water (30 mL).
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Add Ammonium Chloride (11.2 g) and Iron powder (11.7 g).
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Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours. The yellow color should fade to a darker/brown suspension.
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Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc (3 x 100 mL).
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Purification: If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM) to obtain the title compound as an off-white solid.
References
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Synthesis of Pyridine Precursors
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SNAr Reactivity of Azepane
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Biocatalytic and Chemical Synthesis of Chiral Amines: Semantic Scholar. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives. Link
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Reduction Protocols (Fe/NH4Cl)
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General Procedure for Nitro Reduction: Organic Syntheses. 2,3-Diaminopyridine. Org. Synth. 1964, 44, 34. Link
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Commercial Availability of Core Scaffolds
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5-Bromo-2-chloro-3-nitropyridine properties: GuideChem. Link
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